molecular formula C10H13N3O B7459533 [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No. B7459533
M. Wt: 191.23 g/mol
InChI Key: MOXLGFYNBKDMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. FMP is a small molecule that has been found to have various applications in the field of medicinal chemistry.

Scientific Research Applications

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has been found to have various applications in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines. [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has also been found to have antifungal activity against various fungal strains. Additionally, [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has been found to have antibacterial activity against various bacterial strains.

Mechanism of Action

The mechanism of action of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is not fully understood. However, it has been proposed that [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has been found to have various biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has also been found to induce cell cycle arrest in cancer cells. Additionally, [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has been found to disrupt the cell membrane of fungal and bacterial cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine in lab experiments include its potent antitumor, antifungal, and antibacterial activity. Additionally, [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a small molecule, making it easier to synthesize and study. However, the limitations of using [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. One direction is to study the structure-activity relationship of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine in vivo. Additionally, the potential use of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine in combination with other drugs for the treatment of cancer, fungal, and bacterial infections can be explored. Finally, the potential use of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine as a diagnostic tool for cancer can be investigated.
Conclusion:
In conclusion, [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a small molecule that has gained significant attention in the field of medicinal chemistry. It has been found to have potent antitumor, antifungal, and antibacterial activity. The synthesis of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is relatively simple, and it has various applications in scientific research. However, further studies are needed to fully understand the mechanism of action and potential toxicity of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine.

Synthesis Methods

The synthesis of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves the reaction of furan-2-carboxaldehyde with 1-methyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. The synthesis of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is relatively simple and can be carried out in a few steps. The purity of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be improved by using various purification techniques such as column chromatography.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-methylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXLGFYNBKDMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.